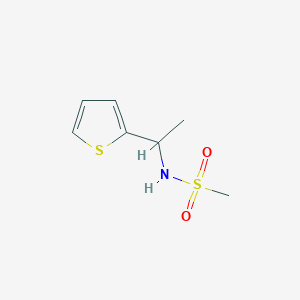
N-(1-thiophen-2-ylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-thiophen-2-ylethyl)methanesulfonamide, commonly known as TEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. TEMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
TEMS has been studied for its potential pharmaceutical applications, particularly in the treatment of cancer. Studies have shown that TEMS inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. TEMS has also been studied for its potential anti-inflammatory and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of TEMS involves inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. TEMS also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. These mechanisms contribute to the anti-cancer effects of TEMS.
Biochemical and Physiological Effects:
TEMS has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects. TEMS has also been shown to reduce the levels of certain enzymes and proteins involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor. TEMS has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
TEMS has several advantages as a potential pharmaceutical agent, including its ability to inhibit cancer cell growth and induce apoptosis. TEMS is also relatively well-tolerated in animal studies, indicating its potential for use in humans. However, TEMS has some limitations, including its low solubility in water and its potential to interact with other drugs.
Orientations Futures
There are several future directions for research on TEMS. One potential direction is to investigate the use of TEMS in combination with other anti-cancer agents to enhance its effectiveness. Another direction is to study the effects of TEMS on other diseases, such as neurodegenerative disorders or cardiovascular diseases. Further studies are also needed to determine the optimal dosage and administration of TEMS for use in humans.
Conclusion:
TEMS is a promising chemical compound with potential pharmaceutical applications. Its anti-cancer, anti-inflammatory, and anti-oxidant effects, as well as its ability to inhibit histone deacetylases and carbonic anhydrase, make it a promising candidate for further research. While there are some limitations to its use, further studies on TEMS may lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
TEMS can be synthesized using various methods, including the reaction of 2-bromoethyl methyl sulfone with thiophenol in the presence of a base, or the reaction of 2-(methylsulfonyl)ethylthiophene with ammonia. The purity of TEMS can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(1-thiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-6(8-12(2,9)10)7-4-3-5-11-7/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJJLRZZPRVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
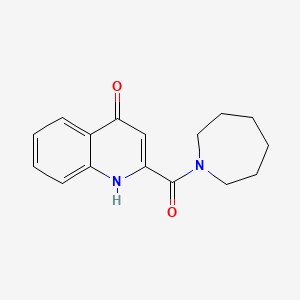
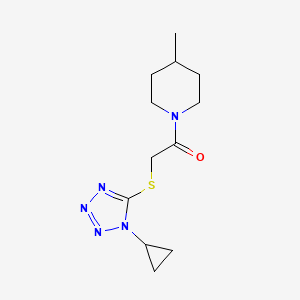

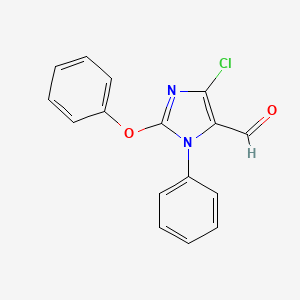
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

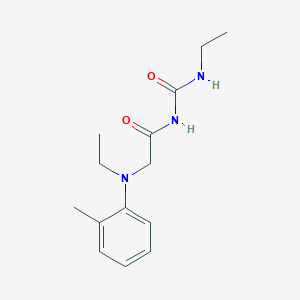
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)